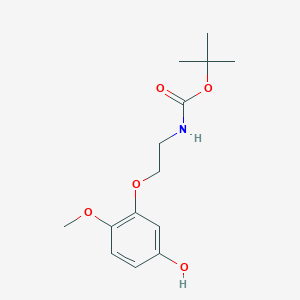

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt

Overview

Description

Synthesis Analysis

The synthesis of (+)-biotin has been approached through various methods, often starting from L-cysteine. A notable synthesis involves amidoalkylation leading to C-7-substituted imidazothiazolones as a key step, demonstrating an efficient route to (+)-biotin in 10 steps with a 20% overall yield (Chavan et al., 2005). Another method from L-cysteine involves a stereoselective Lewis base-catalyzed cyanosilylation, illustrating the creation of contiguous asymmetric centers with high stereoselectivity and yield (Seki et al., 2002).

Molecular Structure Analysis

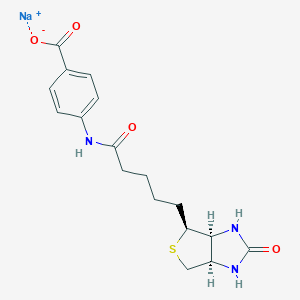

The molecular structure of biotin is characterized by its thiophene ring, a valeric acid side chain, and a ureido ring fused with a tetrahydrothiophene ring. The structure is complex due to the presence of several stereocenters, which are crucial for its biological activity. Studies on the synthesis and structure of biotin derivatives, such as the bis(amido)sodate salt Na[Na{N(SiMe3)2AlMe3}2], highlight the intricate interactions at the molecular level, including Na+- - -H3C− interactions that are pivotal in the synthesis of biotin and its analogs (Niemeyer & Power, 1996).

Chemical Reactions and Properties

Biotin participates in carboxylation reactions as a cofactor for carboxylase enzymes. Its high affinity for proteins such as avidin and streptavidin is exploited in biochemical assays and biotechnology applications. The chemical properties of biotin derivatives, including amides and esters, have been studied for their potential in creating biomimetic surfaces, demonstrating the versatility of biotin in chemical modifications and applications beyond its biological role (Salem et al., 2001).

Physical Properties Analysis

The physical properties of biotin and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the synthesis of biotin derivatives for surface engineering relies on the intact biotin structure and its molecular recognition capabilities, underscoring the importance of preserving specific physical properties during synthesis (Salem et al., 2001).

Chemical Properties Analysis

The chemical reactivity of biotin, including its ability to form stable complexes with proteins such as avidin, is central to its role in biological systems and technological applications. The biotin-avidin interaction, characterized by high specificity and affinity, is a cornerstone in biochemical assays and therapeutic targeting, illustrating the critical chemical properties that make biotin a molecule of immense scientific interest (Salem et al., 2001).

Scientific Research Applications

-

Antimicrobial and Cytotoxic Agents

- Application : Derivatives of 4-aminobenzoic acid have shown various biological activities, including antimicrobial and cytotoxic effects .

- Method : The amino group of 4-aminobenzoic acid is modified, resulting in altered vitamin function in susceptible strains. Novel derivatives with enhanced lipophilicity may promote limited absorption and intracellular accumulation of PABA via passive diffusion .

- Results : The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

-

Intermediate in Folate Synthesis

- Application : PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi .

- Method : Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate .

- Results : The production of folate, which is essential for various cellular processes including DNA synthesis and repair, and the synthesis of certain amino acids .

-

Synthesis of Benzimidazolyl Benzamine Compounds

- Application : 4-Aminobenzoic acid is used in the synthesis of benzimidazolyl benzamine compounds .

- Method : The compound is synthesized by reacting 4-amino benzoic acid and o-phenylene diamine, which after further reacting with formaldehyde and piperidine, results in a piperidinylmethyl-based benzamine derivative .

Safety And Hazards

properties

IUPAC Name |

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12-,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXZKFYBAOWERX-HZPCBCDKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635548 | |

| Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt | |

CAS RN |

102418-74-6 | |

| Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

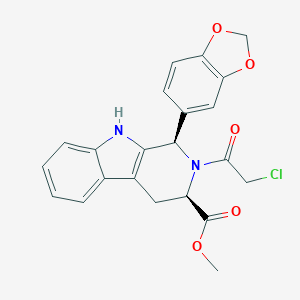

![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)